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molecular formula C9H9N3 B072085 1-Phenyl-1H-pyrazol-3-amine CAS No. 1128-56-9

1-Phenyl-1H-pyrazol-3-amine

Cat. No. B072085
M. Wt: 159.19 g/mol
InChI Key: BQQFSUKXGGGGLV-UHFFFAOYSA-N
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Patent
US07361766B2

Procedure details

To a solution of 1-phenyl-3-amino-pyrazoline(7.4 g, 46 mmol) in dioxane (200 mL) was added 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (11.54 g, 50 mmol). After addition, the reaction was stirred at RT for 1 hour, then the resulting dark solution was filtered through a pad of Celite. The filtrate was acidified with 1N aqueous HCl (100 mL) and extracted with CH2Cl2 (50 mL). The organic layer was extracted with 1N aqueous HCl (50 mL). The combined aqueous layers were washed with CH2Cl2 (2×50 mL), then adjusted to pH12 with NaOH, followed by extraction with CH2Cl2 (3×100 mL). The combined CH2Cl2 extracts were washed with saturated NaCl (100 mL), dried (MgSO4), and concentrated under reduced pressure to give the title compound, 1-phenyl-3-amino-pyrazole as light orange solid (3.0 g, 41% yield). LC/MS (method A): retention time=1.43 min, (M+H)+=160.
Name
1-phenyl-3-amino-pyrazoline
Quantity
7.4 g
Type
reactant
Reaction Step One
Quantity
11.54 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([N:7]2[CH2:11][CH:10]=[C:9]([NH2:12])[NH:8]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.ClC1C(=O)C(C#N)=C(C#N)C(=O)C=1Cl>O1CCOCC1>[C:1]1([N:7]2[CH:11]=[CH:10][C:9]([NH2:12])=[N:8]2)[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1

Inputs

Step One
Name
1-phenyl-3-amino-pyrazoline
Quantity
7.4 g
Type
reactant
Smiles
C1(=CC=CC=C1)N1NC(=CC1)N
Name
Quantity
11.54 g
Type
reactant
Smiles
ClC=1C(C(=C(C(C1Cl)=O)C#N)C#N)=O
Name
Quantity
200 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction was stirred at RT for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After addition
FILTRATION
Type
FILTRATION
Details
the resulting dark solution was filtered through a pad of Celite
EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2 (50 mL)
EXTRACTION
Type
EXTRACTION
Details
The organic layer was extracted with 1N aqueous HCl (50 mL)
WASH
Type
WASH
Details
The combined aqueous layers were washed with CH2Cl2 (2×50 mL)
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with CH2Cl2 (3×100 mL)
WASH
Type
WASH
Details
The combined CH2Cl2 extracts were washed with saturated NaCl (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1(=CC=CC=C1)N1N=C(C=C1)N
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 3 g
YIELD: PERCENTYIELD 41%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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